molecular formula C7H8BrN B082478 3-Bromobenzylamine CAS No. 10269-01-9

3-Bromobenzylamine

Cat. No. B082478
CAS RN: 10269-01-9
M. Wt: 186.05 g/mol
InChI Key: SUYJXERPRICYRX-UHFFFAOYSA-N
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Patent
US07244725B2

Procedure details

3-Bromo-benzylamine HCl salt (0.75 g) was dissolved in 10 mL 15% IPA in CH2Cl2. 7 drops of 10N Sodium Hydroxide (NaOH) was added and stirred for 3 minutes. To the reaction mixture, 5 mL of dH2O was added and stirred for 5 minutes. The IPA/CH2Cl2 layer was extracted. The aqueous layer was rinsed with 10 mL 15% IPA in CH2Cl2. All organic layers were added together and concentrated under vacuum. MS (ESI+) for C7H8BrN m/z 186.3 (M+H)+
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][NH2:7]>CC(O)C.C(Cl)Cl.[OH-].[Na+]>[Br:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][NH2:7] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
Cl.BrC=1C=C(CN)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture, 5 mL of dH2O was added
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The IPA/CH2Cl2 layer was extracted
WASH
Type
WASH
Details
The aqueous layer was rinsed with 10 mL 15% IPA in CH2Cl2
ADDITION
Type
ADDITION
Details
All organic layers were added together
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
Smiles
BrC=1C=C(CN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.